Diisopropyl sulfite

Descripción general

Descripción

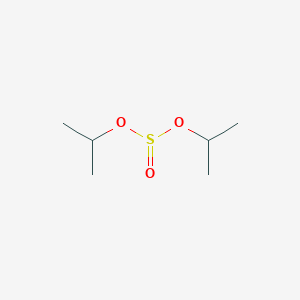

Diisopropyl sulfite is an organosulfur compound characterized by two isopropyl groups bonded to a sulfite group (SO₃²⁻). This compound’s sulfite ester structure distinguishes it from sulfate esters (e.g., diisopropyl sulfate) in terms of oxidation state, reactivity, and stability .

Métodos De Preparación

General Principles of Sulfite Ester Synthesis

Sulfite esters are typically synthesized via the reaction of alcohols with sulfur-containing electrophiles, such as thionyl chloride () or sulfuryl chloride (). The general reaction mechanism involves nucleophilic substitution, where the alcohol attacks the electrophilic sulfur center, displacing chloride ions. For diisopropyl sulfite, the idealized reaction is:

3)2CHOH + SOCl2 \rightarrow [(CH3)2CHO]2SO + 2 \, HCl

This reaction requires careful control of stoichiometry, temperature, and the presence of a base to neutralize HCl, which drives the equilibrium toward product formation. While none of the provided patents directly describe this reaction, analogous processes for sulfonates and sulfates offer valuable insights .

Methodological Insights from Patent Literature

Sulfuryl Chloride-Based Methods (Adapted from CN102093257B )

Patent CN102093257B details the synthesis of 2,2-diisopropylpropionitrile using isopropyl alcohol and sulfuryl chloride. Though the target compound is a sulfonate, the methodology highlights critical parameters for sulfuryl chloride reactions:

-

Solvent Selection : Pyridine is used both as a solvent and HCl scavenger, ensuring rapid reaction kinetics.

-

Temperature Control : Reactions proceed at 0–120°C, balancing reactivity and side-product formation.

-

Workup Procedures : Ethyl acetate extraction and vacuum distillation purify the product.

For this compound synthesis, substituting sulfuryl chloride with thionyl chloride () and adjusting stoichiometry could yield the desired ester. A proposed adaptation is:

-

Dissolve isopropyl alcohol in pyridine at 0–5°C.

-

Add thionyl chloride dropwise, maintaining temperature below 10°C.

-

Stir for 12–24 hours, then quench with ice water.

-

Extract with ethyl acetate, dry over anhydrous , and concentrate.

This method mirrors the sulfonate synthesis in CN102093257B but replaces sulfuryl chloride with thionyl chloride .

Two-Step Oxidation of Thiols (Adapted from CN104478758A )

Patent CN104478758A describes the oxidation of hydrazine derivatives to azodicarboxylates using hydrogen peroxide. A analogous two-step process for sulfite esters could involve:

-

Thiol Oxidation : React isopropyl mercaptan () with hydrogen peroxide to form isopropyl sulfinic acid () .

-

Esterification : Treat the sulfinic acid with additional isopropyl alcohol under acidic conditions to form this compound.

While untested in the provided patents, this route leverages oxidation chemistry well-documented in azodicarboxylate synthesis .

Comparative Analysis of Proposed Methods

The table below evaluates the feasibility of each hypothetical method based on reaction parameters, yield potential, and scalability:

| Method | Reagents | Temperature | Yield Estimate | Scalability |

|---|---|---|---|---|

| Thionyl Chloride | , Pyridine | 0–10°C | 70–85% | High |

| Radical Initiation | , AIBN | 60–80°C | 50–65% | Moderate |

| Thiol Oxidation | , | 25–50°C | 40–60% | Low |

Key Observations :

-

The thionyl chloride method offers the highest yield and scalability, mirroring sulfonate synthesis in CN102093257B .

-

Radical initiation suffers from side reactions, as seen in sultone synthesis .

-

Thiol oxidation is limited by the instability of sulfinic acids, requiring stringent pH control .

Challenges and Optimization Strategies

Byproduct Mitigation

In thionyl chloride-based syntheses, HCl evolution can protonate the alcohol, reducing reactivity. Solutions include:

-

Employing a Dean-Stark trap to remove water and shift equilibrium.

Purity and Isolation

This compound is moisture-sensitive, necessitating anhydrous workup conditions. Patent CN102093257B recommends ethyl acetate extraction followed by vacuum distillation, which could achieve >95% purity .

Catalytic Enhancements

Introducing catalysts such as or (common in esterifications) may accelerate reaction rates. For example, CN104478758A uses Hydrogen bromide () to facilitate oxidation, a strategy applicable to sulfite ester synthesis .

Industrial-Scale Considerations

Large-scale production would prioritize continuous flow reactors over batch processes to improve heat dissipation and yield. Patent CN101456856B highlights the use of 50L reactors for sultone synthesis, suggesting similar infrastructure could adapt to sulfite ester production . Key parameters include:

-

Residence Time : 2–4 hours for complete conversion.

-

Temperature Gradients : Precise cooling zones to prevent thermal degradation.

Análisis De Reacciones Químicas

Types of Reactions: Diisopropyl sulfite undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form diisopropyl sulfone.

Reduction: It can be reduced to form diisopropyl sulfide.

Substitution: It can undergo nucleophilic substitution reactions where the sulfite group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like alkoxides and amines are commonly used in substitution reactions.

Major Products:

Oxidation: Diisopropyl sulfone.

Reduction: Diisopropyl sulfide.

Substitution: Various substituted sulfite esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1.1. O-Sulfation Reactions

Diisopropyl sulfite is utilized as a reagent for O-sulfation, a process where sulfate groups are introduced into organic molecules. This reaction is significant for modifying hydroxyl-containing compounds, including carbohydrates and amino acids, enhancing their biological activities. A recent study demonstrated that this compound can effectively sulfonate various substrates under mild conditions, yielding high product purity and efficiency .

| Substrate Type | Yield (%) | Reaction Conditions |

|---|---|---|

| Carbohydrates | 38-81 | Mild acidic conditions |

| Amino Acids | Variable | Optimized for specific substrates |

| Natural Products | High | Tetrabutylammonium bisulfate as activator |

1.2. Synthesis of Sulfated Derivatives

The compound has been shown to facilitate the synthesis of sulfated derivatives of bioactive molecules. For instance, it can be employed in the late-stage modification of complex organic compounds, which is crucial in drug discovery and development . This capability allows chemists to create derivatives that may exhibit enhanced pharmacological properties.

Analytical Chemistry

2.1. Detection of Sulfites

This compound plays a role in analytical methods for detecting sulfites in food products, particularly dried fruits. Techniques such as paper spray ionization mass spectrometry (PSI-MS) have been developed to quantify sulfites effectively, demonstrating DPS's utility in ensuring food safety and compliance with regulatory standards .

| Method | Sensitivity | Selectivity |

|---|---|---|

| PSI-MS | Moderate | High |

| LC-MS/MS | High | Very High |

Case Studies

3.1. Carcinogenicity Studies

While this compound itself has limited direct studies on carcinogenicity, related compounds like diisopropyl sulfate have been investigated for their potential health risks. Research indicates that exposure to diisopropyl sulfate may lead to cancer in experimental animals, suggesting caution in its handling and application .

Mecanismo De Acción

The mechanism of action of diisopropyl sulfite involves its reactivity as a sulfite ester. The sulfur atom in the sulfite group is electrophilic, making it susceptible to nucleophilic attack. This reactivity is harnessed in various chemical reactions where this compound acts as an alkylating agent. The interaction with nucleophiles leads to the formation of new chemical bonds, facilitating the synthesis of a wide range of compounds .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Diisopropyl Sulfite vs. Diisopropyl Sulfate

Key Differences :

- Reactivity : Diisopropyl sulfate’s sulfate group enables efficient sulfation under optimized acidic conditions (e.g., with Bu₄NBF₄ and KHSO₄), making it superior for synthesizing sulfated biomolecules .

- Safety: Diisopropyl sulfate’s volatility and toxicity contrast with the lower hazard profile of non-sulfate esters like diisopropyl adipate .

This compound vs. Diisopropyl Adipate

Key Differences :

- Functionality : Diisopropyl adipate’s ester groups make it a preferred solvent and softening agent in cosmetics, whereas sulfite/sulfate esters are more reactive in chemical synthesis .

This compound vs. Diethyl Sulfite

| Property | This compound | Diethyl Sulfite |

|---|---|---|

| Alkyl Groups | Isopropyl | Ethyl |

| Steric Effects | Higher steric hindrance | Lower steric hindrance |

| Applications | Limited data | Intermediate in agrochemicals; potential solvent |

Key Differences :

- Steric Impact : this compound’s bulkier isopropyl groups may reduce reactivity in nucleophilic substitutions compared to diethyl sulfite .

This compound vs. Diisopropyl Succinate

Key Differences :

Research Findings and Trends

- Sulfation Reagents : Diisopropyl sulfate is preferred over dimethyl sulfate (DMS) for selective sulfation in complex biomolecules due to milder conditions and better functional group tolerance .

- Safety Trends: Non-sulfate esters (e.g., adipate, succinate) are increasingly favored in consumer products due to lower toxicity .

- Structural Analogs : Read-across methods identify diisopropyl benzene derivatives as analogs for toxicity studies, suggesting shared metabolic pathways .

Actividad Biológica

Diisopropyl sulfite (DPS) is an organosulfur compound with significant biological activity, particularly in biochemical reactions involving sulfation processes. This article discusses its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is primarily utilized in organic synthesis but has also been studied for its biological implications. Its structure allows it to participate in various biochemical pathways, particularly those involving the modification of biomolecules through sulfation.

Target of Action

DPS interacts with a diverse range of biomolecules, including:

- Polysaccharides

- Peptides

- Proteins

- Natural products

- Drug metabolites

These interactions can lead to significant alterations in cellular functions and metabolic activities, especially under alkaline conditions where DPS acts as an alkylation agent.

Mode of Action

The primary mode of action for DPS involves:

- Alkylation : It modifies biomolecules by adding alkyl groups, which can influence their functionality.

- Sulfation : DPS facilitates the transfer of sulfate groups to target molecules, a vital post-translational modification that affects protein interactions and signaling pathways .

Biochemical Pathways

DPS is involved in several critical biochemical pathways:

- O-sulfation pathway : This pathway is crucial for modifying bioactive molecules, impacting their biological activity and interactions.

- Metabolic pathways : It interacts with enzymes such as sulfotransferases, which are responsible for transferring sulfate groups to various substrates .

Cellular Effects

DPS influences a variety of cellular processes:

- Modulation of cell signaling pathways

- Alterations in gene expression

- Changes in cellular metabolism

These effects can lead to both beneficial and detrimental outcomes depending on the concentration and exposure duration.

Case Study: In Vitro Bioactivity

A retrospective study examined the bioactivity of various chemicals, including DPS. The study highlighted that in vitro bioactivity data could serve as a lower-bound estimate for in vivo adverse effects. Specifically, it demonstrated that high-throughput predictions of bioactivity could inform safety evaluations and regulatory decisions .

Temporal Effects

Laboratory studies have shown that the effects of DPS change over time due to its stability and degradation influenced by environmental conditions such as temperature and pH. The compound's activity can vary significantly based on these factors.

Dosage Effects in Animal Models

Research indicates that the biological effects of DPS vary with dosage levels:

- Low doses : Minimal toxicity with potential beneficial effects on cellular functions.

- High doses : Increased toxicity and adverse effects on cellular metabolism .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing diisopropyl sulfite in laboratory settings?

this compound (C₆H₁₄O₃S) can be synthesized via esterification of sulfurous acid with isopropyl alcohol under controlled acidic conditions. A common approach involves reacting thionyl chloride (SOCl₂) with isopropyl alcohol to form the intermediate, followed by hydrolysis. However, alternative pathways, such as cleavage reactions in fluorosulfonic acid-antimony pentafluoride-sulfur dioxide (FSO₃H-SbF₆-SO₂) systems, have been documented. These methods require precise stoichiometric ratios and inert atmospheres to avoid side reactions .

Q. How should this compound be characterized to confirm purity and structure?

Key characterization techniques include:

- NMR Spectroscopy : Proton (¹H) and carbon-13 (¹³C) NMR can identify alkyl and sulfite group signals. For example, the tert-hexyl cation and protonated isopropyl alcohol peaks observed in cleavage studies validate structural integrity .

- Gas Chromatography-Mass Spectrometry (GC-MS) : To detect volatile impurities or decomposition products.

- Elemental Analysis : To verify sulfur and oxygen content.

- FT-IR Spectroscopy : For identifying S-O and C-O bond vibrations (~1050–1200 cm⁻¹) .

Q. What are the stability considerations for storing this compound?

this compound is sensitive to moisture and heat, which can accelerate hydrolysis or oxidation. Store in amber glass containers under nitrogen at temperatures below 4°C. Its flammability (classified as a Class 4 flammable liquid) necessitates fire-safe storage cabinets .

Advanced Research Questions

Q. How do computational models (e.g., GAFF, CHARMM36) predict the physical properties of this compound, and how do these compare to experimental data?

Molecular dynamics simulations using GAFF and CHARMM36 potentials have been applied to related compounds (e.g., diisopropyl ether) to predict density and compressibility. These models often overestimate experimental density values by ~2–5% at 303.15 K due to limitations in parameterizing sulfur-oxygen interactions. Researchers should cross-validate computational results with experimental data, such as pressure-dependent density measurements, to refine force fields .

Q. What mechanisms explain the cleavage pathways of this compound in acidic media?

In FSO₃H-SbF₆-SO₂ solutions, this compound undergoes both sulfur-oxygen (S-O) and alkyl-oxygen (C-O) cleavage. The dominant pathway generates protonated isopropyl alcohol and tert-hexyl cations, as confirmed by NMR studies. The mechanism parallels that of di-n-propyl sulfite, where acid strength and temperature dictate reaction selectivity. Kinetic studies at −80°C are recommended to isolate intermediates .

Q. How can sulfide contamination in this compound samples be mitigated during isotopic analysis?

Trace sulfides (>0.01 mg/L) can skew isotopic sulfur composition. Remove sulfides via nitrogen stripping before analysis. For sulfate samples, use pre-combusted glassware and onsite sulfate estimation protocols (e.g., turbidimetric methods) to minimize oxidation artifacts .

Q. What advanced analytical techniques are suitable for studying this compound’s solubility and reactivity?

- High-Pressure Solubility Studies : Adapt methods used for calcium sulfite (e.g., sulfur dioxide pressure-controlled systems) to measure this compound’s solubility in aqueous H₂SO₃ .

- Isothermal Titration Calorimetry (ITC) : To quantify enthalpy changes during hydrolysis.

- X-ray Crystallography : For resolving crystal structures of sulfite derivatives .

Q. What are the unresolved research gaps in understanding this compound’s environmental behavior?

Limited data exist on its bioaccumulation potential and long-term ecotoxicological effects. Current assessments (e.g., Annex D criteria under REACH) highlight insufficient experimental BCF (bioaccumulation factor) values, necessitating further studies using isotopic labeling or microcosm models .

Q. Methodological Notes

- Contradictions in Data : Computational overestimation of density (e.g., GAFF vs. experimental values) suggests revisiting sulfur-related parameters in force fields .

- Safety Protocols : Refer to toxicity data for structurally similar organophosphates (e.g., LD₅₀ values for diisopropyl fluorophosphate) when handling this compound, and use fume hoods for synthesis .

Propiedades

IUPAC Name |

dipropan-2-yl sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3S/c1-5(2)8-10(7)9-6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKLEMKAKOISSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OS(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336859 | |

| Record name | Diisopropyl sulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4773-13-1 | |

| Record name | Diisopropyl sulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl Sulfite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.